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Compound of Interest

Compound Name: Trichloroacetate

Cat. No.: B1195264 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals minimize

nucleic acid contamination in their trichloroacetic acid (TCA) protein preparations.

Frequently Asked Questions (FAQs)
Q1: Why are nucleic acids a common contaminant in TCA protein preparations?

TCA is a strong acid that effectively denatures and precipitates both proteins and nucleic acids

from solution.[1] The acidic conditions expose hydrophobic groups on these molecules, leading

to their aggregation and precipitation.[1] Therefore, standard TCA precipitation protocols will

inherently co-precipitate nucleic acids along with your protein of interest.

Q2: How can I assess the level of nucleic acid contamination in my protein sample?

The most common method for assessing nucleic acid contamination is UV-Vis

spectrophotometry.[2] By measuring the absorbance of the sample at 260 nm and 280 nm, you

can calculate the A260/A280 ratio.

Proteins have a maximum absorbance at approximately 280 nm due to the presence of

aromatic amino acids (tryptophan, tyrosine, and phenylalanine).

Nucleic acids (DNA and RNA) have a maximum absorbance at approximately 260 nm.
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A low A260/A280 ratio is indicative of a purer protein sample, while a higher ratio suggests

nucleic acid contamination.[3][4][5]

Q3: What is a "good" A260/A280 ratio for a pure protein sample?

An ideal A260/A280 ratio for a pure protein sample is approximately 0.6.[3][4] Ratios

significantly higher than this indicate the presence of nucleic acid contaminants.

Troubleshooting Guide
This guide addresses common issues encountered during TCA protein precipitation that can

lead to nucleic acid contamination.
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Issue Potential Cause Recommended Solution

High A260/A280 ratio (>0.8)

after TCA precipitation

Co-precipitation of nucleic

acids with the protein pellet.

1. Incorporate Acetone

Washes: After the initial TCA

precipitation and

centrifugation, wash the

protein pellet with ice-cold

acetone. This helps to remove

residual TCA and can also

wash away some of the

contaminating nucleic acids.[6]

[7][8][9] 2. Enzymatic

Digestion: Prior to TCA

precipitation, treat your sample

with DNase and RNase to

degrade the nucleic acids into

smaller fragments that are less

likely to precipitate. 3. Phenol-

Chloroform Extraction: For a

more rigorous cleanup,

perform a phenol-chloroform

extraction to separate proteins

from nucleic acids before

precipitation.[1][10][11][12][13]

[14]

Visible viscosity or

"stringiness" in the sample

before precipitation

High concentration of genomic

DNA.

This is a strong indicator of

high molecular weight DNA.

Pre-treatment with DNase is

highly recommended to reduce

the viscosity and improve the

efficiency of the subsequent

precipitation. Mechanical

shearing of the DNA by

sonication can also be

effective.
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Inconsistent A260/A280 ratios

between replicates

Incomplete resuspension of

the protein pellet.

The protein pellet after TCA

precipitation can be difficult to

dissolve. Ensure complete

resuspension by vortexing,

pipetting, or using a probe

sonicator. Incomplete

resuspension can lead to

inaccurate and variable

absorbance readings.

Low protein yield after

implementing additional

washing steps

Loss of protein during the

washing steps.

Minimize the number of

washes or reduce the volume

of the wash solution. Also, be

careful not to disturb the pellet

when decanting the

supernatant. Using a carrier

protein (if compatible with

downstream applications) can

help to improve the recovery of

low-concentration proteins.

Quantitative Data on Purity Assessment
The A260/A280 ratio is a key indicator of protein purity with respect to nucleic acid

contamination. The following table provides a general guide to interpreting these ratios.
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A260/A280 Ratio Interpretation Recommended Action

~0.6

Indicates a relatively pure

protein sample with minimal

nucleic acid contamination.[3]

[4]

Proceed with downstream

applications.

0.8 - 1.5
Suggests moderate nucleic

acid contamination.

Consider an additional acetone

wash or re-precipitation.

>1.5
Indicates significant nucleic

acid contamination.

Implement a more rigorous

purification method such as

enzymatic digestion or phenol-

chloroform extraction.

Experimental Protocols
Modified TCA/Acetone Precipitation for Reduced Nucleic
Acid Contamination
This protocol incorporates acetone washes to improve the removal of nucleic acids.

Materials:

Protein sample

Trichloroacetic acid (TCA), 100% (w/v) stock solution

Ice-cold acetone

Microcentrifuge tubes

Microcentrifuge

Procedure:

To your protein sample in a microcentrifuge tube, add 100% TCA to a final concentration of

10-20%.
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Incubate the tube on ice for 30 minutes to allow the protein to precipitate.

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

Carefully decant the supernatant without disturbing the pellet.

Add 500 µL of ice-cold acetone to the pellet.

Vortex briefly to wash the pellet.

Centrifuge at 14,000 x g for 5 minutes at 4°C.

Carefully decant the acetone.

Repeat the acetone wash (steps 5-8) one more time for a total of two washes.[8]

Air-dry the pellet for 5-10 minutes to remove any residual acetone. Do not over-dry, as this

can make the pellet difficult to resuspend.

Resuspend the protein pellet in a buffer appropriate for your downstream application.

Phenol-Chloroform Extraction for Protein Purification
This method is highly effective at separating proteins from nucleic acids.

Materials:

Protein sample

Phenol:chloroform:isoamyl alcohol (25:24:1)

Chloroform:isoamyl alcohol (24:1)

Ice-cold 100% ethanol

70% ethanol

Sodium acetate (3 M, pH 5.2)
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Microcentrifuge tubes

Microcentrifuge

Procedure:

Add an equal volume of phenol:chloroform:isoamyl alcohol to your protein sample in a

microcentrifuge tube.

Vortex vigorously for 30 seconds to create an emulsion.

Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.

Carefully transfer the upper aqueous phase (containing nucleic acids) to a new tube. The

protein will be in the lower organic phase and at the interface.

To the organic phase, add an equal volume of chloroform:isoamyl alcohol, vortex, and

centrifuge as in step 3. This step helps to remove residual phenol.

Carefully remove and discard the upper aqueous phase.

To the remaining organic phase containing the protein, add 4 volumes of ice-cold 100%

ethanol and 1/10th volume of 3 M sodium acetate.

Incubate at -20°C for at least 1 hour to precipitate the protein.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.

Decant the supernatant and wash the pellet with 70% ethanol.

Centrifuge at 14,000 x g for 5 minutes at 4°C.

Decant the ethanol and air-dry the pellet.

Resuspend the protein pellet in a suitable buffer.
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Caption: Workflow for minimizing nucleic acid contamination.
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Caption: Troubleshooting decision tree for high A260/A280 ratios.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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